molecular formula C17H17FN2O3 B2786527 N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide CAS No. 900000-73-9

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide

Cat. No.: B2786527
CAS No.: 900000-73-9
M. Wt: 316.332
InChI Key: DNBVTWXEITUHOS-UHFFFAOYSA-N
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Description

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a fluorobenzyl group and a methoxy-methylphenyl group attached to an oxalamide backbone. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[(2-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3/c1-11-7-8-15(23-2)14(9-11)20-17(22)16(21)19-10-12-5-3-4-6-13(12)18/h3-9H,10H2,1-2H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNBVTWXEITUHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified using column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to increase yield and efficiency. Continuous flow reactors may be employed to ensure consistent production and reduce reaction times. The use of automated systems for monitoring and controlling reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide in an appropriate solvent.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool for studying biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide can be compared with other similar compounds, such as:

    N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide: Similar structure but with a chlorine atom instead of fluorine.

    N1-(2-fluorobenzyl)-N2-(2-methoxyphenyl)oxalamide: Lacks the methyl group on the phenyl ring.

    N1-(2-fluorobenzyl)-N2-(2-methylphenyl)oxalamide: Lacks the methoxy group on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

N1-(2-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed examination of its biological activity, including synthesis methods, mechanisms of action, and comparative studies with similar compounds.

The synthesis of this compound typically involves the reaction of 2-fluorobenzylamine with 2-methoxy-5-methylphenyl isocyanate. The reaction is performed in organic solvents like dichloromethane or tetrahydrofuran, often in the presence of a base such as triethylamine to facilitate the reaction. The product is purified via column chromatography to obtain high purity.

Chemical Structure

  • IUPAC Name : N-[(2-fluorophenyl)methyl]-N'-(2-methoxy-5-methylphenyl)oxamide
  • Molecular Formula : C17H17FN2O3
  • Molecular Weight : 316.33 g/mol

Biological Activity

Research into the biological activity of this compound indicates several potential therapeutic applications:

Antimicrobial Activity

Studies have shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives containing fluorinated aromatic groups have been reported to possess significant activity against various bacterial strains. The presence of the fluorine atom may enhance lipophilicity and membrane permeability, potentially increasing efficacy against microbial targets .

Anticancer Properties

Preliminary research indicates that this compound may exhibit anticancer activity. In vitro assays have demonstrated cytotoxic effects on cancer cell lines, suggesting that this compound could inhibit cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest .

The mechanism of action for this compound is hypothesized to involve interaction with specific molecular targets, such as enzymes or receptors involved in cancer progression or microbial metabolism. It may modulate these targets by binding to active sites, thereby inhibiting their function or altering their activity.

Comparative Studies

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds.

Compound NameStructural FeaturesBiological Activity
N1-(4-fluorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamideFluorine at para positionAntimicrobial and anticancer activity
N1-(2-chlorobenzyl)-N2-(2-methoxy-5-methylphenyl)oxalamideChlorine instead of fluorineVaries in potency; generally lower than fluorinated analogs
N1-(2-fluorobenzyl)-N2-(2-methoxyphenyl)oxalamideLacks methyl groupReduced biological activity compared to the target compound

Case Studies

Case studies involving similar compounds have provided insights into the potential applications of this compound:

  • Anticancer Activity : A study on fluorinated nucleosides demonstrated significant anticancer effects against various cell lines, with some compounds exhibiting IC50 values in the low micromolar range. This suggests that structural modifications can enhance potency against cancer cells .
  • Antimicrobial Efficacy : Another study highlighted the effectiveness of fluorinated compounds against resistant bacterial strains, indicating that modifications like those present in this compound could lead to novel antimicrobial agents .

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